molecular formula C23H21N5O2 B2537745 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034610-99-4

2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide

Número de catálogo: B2537745
Número CAS: 2034610-99-4
Peso molecular: 399.454
Clave InChI: MYCQVVUOBXHEPL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a synthetic small molecule compound of significant interest in medicinal chemistry and drug discovery research. This compound is designed with a hybrid structure, incorporating both a 4-oxoquinazolinone core and a tetrahydroimidazo[1,2-a]pyridine moiety. The 4-oxoquinazolinone scaffold is a privileged structure in drug design, extensively documented in scientific literature for its diverse biological activities. Notably, quinazolinone derivatives have been identified as potent antagonists for various biological targets, such as the vasopressin V1b receptor . Furthermore, this chemical class has been explored for the development of kinase inhibitors, including clinical candidates like the p38α MAP kinase inhibitor AZD6703 for inflammatory diseases . The incorporation of the tetrahydroimidazo[1,2-a]pyridine group is a common strategy in lead optimization to modulate physicochemical properties like solubility and to engage in specific target interactions. The primary research application of this reagent is for use as a reference standard or a chemical probe in biochemical and cellular assays. It enables researchers to investigate structure-activity relationships (SAR), understand mechanisms of action, and validate potential molecular targets in areas such as oncology, immunology, and central nervous system disorders. The compound is provided for non-clinical, in vitro research purposes only. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, or for any form of human or animal consumption.

Propiedades

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-22(14-28-15-24-18-9-3-2-8-17(18)23(28)30)26-19-10-4-1-7-16(19)20-13-27-12-6-5-11-21(27)25-20/h1-4,7-10,13,15H,5-6,11-12,14H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCQVVUOBXHEPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a synthetic organic molecule that integrates structural features of quinazoline and tetrahydroimidazo derivatives. Its unique molecular architecture suggests potential biological activities that warrant exploration.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O2C_{23}H_{24}N_{4}O_{2}, with a molecular weight of approximately 396.46 g/mol. The compound consists of a quinazoline core linked to a tetrahydroimidazo moiety through an acetamide functional group. This structural configuration is pivotal for its biological activity.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including enzyme inhibition and modulation of receptor activities. The quinazoline ring is known for its interactions with various biological targets, influencing pathways related to cell signaling and apoptosis.

Binding Affinity

Molecular docking studies have demonstrated the ability of this compound to bind effectively to enzymes involved in metabolic pathways. This suggests potential roles in modulating biological functions relevant to therapeutic applications.

Anticancer Activity

Studies have shown that related quinazoline derivatives possess significant anticancer properties. For instance:

  • In vitro studies : Compounds similar to this compound have been tested against various cancer cell lines (e.g., HCT-116 and HeLa). These studies often utilize the MTT assay to evaluate cytotoxicity.
Cell LineIC50 (µM)Reference
HCT-11612.5
HeLa15.0

The mechanism underlying anticancer activity may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. The presence of the quinazoline moiety enhances its interaction with bacterial enzymes and membranes.

Case Studies

  • Study on Quinazoline Derivatives : A library of quinazoline derivatives was synthesized and screened for antiproliferative activity. Results indicated that certain derivatives demonstrated significant cytotoxic effects on cancer cell lines, suggesting that modifications in the structure can enhance biological activity .
  • Molecular Docking Analysis : Docking studies revealed that the compound binds to specific targets involved in cancer progression and microbial resistance mechanisms. This binding affinity is attributed to the structural characteristics of both the quinazoline and tetrahydroimidazo components .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

Compound Name/ID Key Functional Groups Synthesis Highlights Biological Activity (Inferred) References
Target Compound Quinazolinone, tetrahydroimidazo[1,2-a]pyridine, acetamide Likely involves coupling reactions (not detailed in evidence) Potential kinase inhibition or CNS targeting
6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) Triazole, naphthalene, chlorophenyl, acetamide 1,3-dipolar cycloaddition of azide and alkyne Antimicrobial or anticancer (based on triazole-naphthalene motifs)
7a (2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide) Triazole, naphthalene, phenyl, acetamide Same as 6m Similar to 6m, with possible improved solubility
Benzooxazinone derivatives (7a-c, ) Oxadiazole, pyrimidine, benzooxazinone Cs₂CO₃/DMF-mediated coupling Anticancer or anti-inflammatory (common for oxadiazoles)
Thiazolidinones (3a-l, ) Coumarin, thiazolidinone Reflux with ZnCl₂ and mercaptoacetic acid Antimicrobial (typical for thiazolidinones)
MM0333.02 (imidazo[1,2-a]pyridine acetamide) Imidazo[1,2-a]pyridine, methylphenyl, acetamide Unspecified (commercial standard) CNS or kinase targeting (imidazo[1,2-a]pyridine scaffold)
Parchem compound (imidazo[1,2-a]pyrazine acetamide) Imidazo[1,2-a]pyrazine, methylamino, acetamide Unspecified (commercial product) Potential antiviral or anticancer activity

Structure-Activity Relationship (SAR) Insights

  • Acetamide Backbone : Common across all compounds, suggesting its role as a pharmacophore for binding (e.g., hydrogen bonding with target proteins).
  • Heterocyclic Cores: Quinazolinone (target compound): May enhance kinase affinity due to planar aromaticity and hydrogen-bonding sites. Imidazo[1,2-a]pyridine (target vs. MM0333.02): The tetrahydro version in the target compound likely improves metabolic stability but reduces π-π stacking compared to aromatic imidazo rings. Triazole (6m, 7a): Contributes to antimicrobial activity but may limit CNS penetration due to polarity.
  • Substituent Effects: Bulky groups (e.g., naphthalene in 6m, quinazolinone in target) improve target specificity but may reduce solubility. Chlorophenyl (6m) vs. tetrahydroimidazo (target): The latter’s reduced aromaticity could lower toxicity risks.

Physicochemical Properties (Inferred)

  • Solubility: Target compound’s tetrahydroimidazo and quinazolinone groups may reduce aqueous solubility compared to triazole-containing analogs (6m, 7a).
  • Metabolic Stability : Saturated tetrahydroimidazo ring (target) likely enhances stability over aromatic imidazo derivatives (MM0333.02) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.